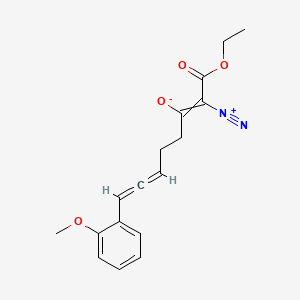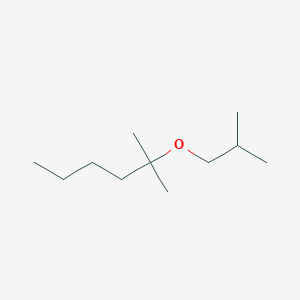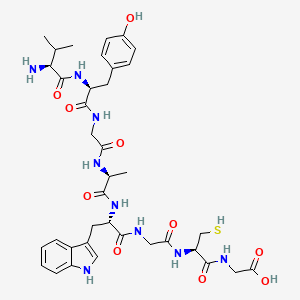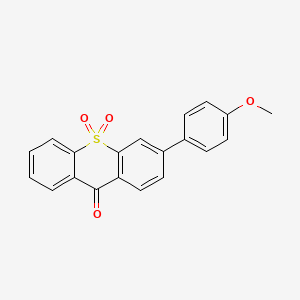
1,4-Bis(chloromethyl)-2-(dodecyloxy)-5-ethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(chloromethyl)-2-(dodecyloxy)-5-ethoxybenzene is an organic compound characterized by its unique structure, which includes two chloromethyl groups, a dodecyloxy group, and an ethoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(chloromethyl)-2-(dodecyloxy)-5-ethoxybenzene typically involves the chloromethylation of a precursor compound. One common method is the reaction of 1,4-dihydroxy-2-(dodecyloxy)-5-ethoxybenzene with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds through the formation of a chloromethyl intermediate, which then reacts with the benzene ring to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions: 1,4-Bis(chloromethyl)-2-(dodecyloxy)-5-ethoxybenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Substituted benzene derivatives with various functional groups.
Oxidation Reactions: Aldehydes or carboxylic acids.
Reduction Reactions: Methyl derivatives of the original compound.
科学的研究の応用
1,4-Bis(chloromethyl)-2-(dodecyloxy)-5-ethoxybenzene has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of polymers and advanced materials with unique properties.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and additives.
作用機序
The mechanism of action of 1,4-Bis(chloromethyl)-2-(dodecyloxy)-5-ethoxybenzene involves its ability to undergo various chemical reactions due to the presence of reactive chloromethyl groups. These groups can interact with nucleophiles, leading to the formation of new chemical bonds and the generation of diverse products. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
類似化合物との比較
1,4-Bis(chloromethyl)naphthalene: Similar in structure but with a naphthalene ring instead of a benzene ring.
1,4-Bis(imidazol-1-ylmethyl)benzene: Contains imidazole groups instead of chloromethyl groups.
1,4-Bis(chloromethyl)benzene: Lacks the dodecyloxy and ethoxy groups.
Uniqueness: 1,4-Bis(chloromethyl)-2-(dodecyloxy)-5-ethoxybenzene is unique due to the presence of both long alkyl chains (dodecyloxy group) and ethoxy groups, which impart distinct physical and chemical properties
特性
CAS番号 |
847687-17-6 |
|---|---|
分子式 |
C22H36Cl2O2 |
分子量 |
403.4 g/mol |
IUPAC名 |
1,4-bis(chloromethyl)-2-dodecoxy-5-ethoxybenzene |
InChI |
InChI=1S/C22H36Cl2O2/c1-3-5-6-7-8-9-10-11-12-13-14-26-22-16-19(17-23)21(25-4-2)15-20(22)18-24/h15-16H,3-14,17-18H2,1-2H3 |
InChIキー |
NLJVUUFAAYHHGV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1CCl)OCC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate](/img/structure/B14186971.png)
![3-(9-Bromo-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14186972.png)

![Bis[5-(4'-methyl[1,1'-biphenyl]-4-yl)pentyl]diselane](/img/structure/B14186986.png)




![2-Methyl-3-[(2-phenylethyl)amino]propanoic acid](/img/structure/B14187030.png)

silane](/img/structure/B14187046.png)
![3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol](/img/structure/B14187051.png)
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzene-1-sulfonate](/img/structure/B14187052.png)
